molecular formula C20H17N5O2 B2544754 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide CAS No. 899996-70-4

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide

Cat. No.: B2544754
CAS No.: 899996-70-4
M. Wt: 359.389
InChI Key: DXDZDYXIPXANKM-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide represents a structurally specialized heterocyclic compound incorporating both pyrazolopyrimidine and phenylpropanamide pharmacophores within its molecular architecture. This compound belongs to the pyrazolo[3,4-d]pyrimidine chemical class, which has demonstrated significant potential across multiple research domains including medicinal chemistry, drug discovery, and chemical biology. Pyrazolo[3,4-d]pyrimidine derivatives have been extensively investigated as privileged scaffolds in pharmaceutical research due to their versatile biological activities and ability to interact with diverse enzymatic targets . Researchers have identified structurally analogous compounds exhibiting promising activity as HIV-1 inhibitors, anticancer agents, and antimicrobial compounds, suggesting potential similar research applications for this specific derivative . The molecular architecture features a pyrazolo[3,4-d]pyrimidine core system, which is isosteric with purine bases, enabling potential interactions with various enzyme active sites and biological receptors . This structural characteristic makes it particularly valuable for investigating nucleotide-mediated biological processes and developing targeted therapeutic agents. Recent synthetic methodologies have enabled efficient production of related pyrazolopyrimidine derivatives through condensation reactions and heterocyclization processes, allowing researchers access to structurally diverse analogs for structure-activity relationship studies . The compound's research applications span multiple disciplines, including use as a key intermediate in the synthesis of more complex heterocyclic systems, as a potential scaffold for developing enzyme inhibitors targeting various disease pathways, and as a chemical probe for investigating biological mechanisms involving purine recognition elements. The 4-oxo-1-phenyl substitution pattern present in this compound has been associated with enhanced biological activity in similar derivatives, potentially influencing both physicochemical properties and target binding affinity . Research-grade this compound is provided exclusively for laboratory research applications. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2/c26-18(12-11-15-7-3-1-4-8-15)23-24-14-21-19-17(20(24)27)13-22-25(19)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDZDYXIPXANKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide typically involves the condensation of 5-amino-1-phenylpyrazole with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or acetonitrile, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, alcohols, and halogenated derivatives .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved often include signal transduction cascades, leading to altered cellular responses .

Comparison with Similar Compounds

Anticancer Activity: EGFR Inhibition and Apoptosis

Pyrazolo[3,4-d]pyrimidine derivatives with acetohydrazide substituents (e.g., compounds 234–237 ) show EGFR inhibition, with IC50 values ranging from 0.186 µM (237) to 34.55 µM (MCF-7 activity) . These are less potent than the reference drug erlotinib (EGFR IC50: 0.03 µM ) but demonstrate selectivity in apoptosis induction. For instance:

  • Compound 235 induced the highest apoptosis (flow cytometry), followed by 234 , 236 , and 237 , suggesting substituent-dependent apoptotic efficacy .
  • Docking studies (PDB ID: 1M17) revealed that these analogs inhibit the ATP-binding site, similar to co-crystallized ligands, by forming hydrogen bonds with residues like Met769 and hydrophobic interactions with Leu768 .

Antibacterial Activity: Peptide-Modified Derivatives

Peptide conjugates of pyrazolo[3,4-d]pyrimidines, such as compound 17 (ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanamido] pentanamido] acetate), exhibit broad-spectrum antibacterial activity with MIC values <1 µg/mL against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli. This highlights the role of peptide side chains in enhancing membrane penetration or target affinity .

Comparison: The target compound’s 3-phenylpropanamide group lacks the amino acid ester modifications seen in 17, which may limit its antibacterial scope. However, its simpler structure could improve synthetic accessibility.

Analytical Characterization

Key techniques for structural confirmation include:

  • IR Spectroscopy : Absorbance bands at 3417 cm⁻¹ (NH) and 1635 cm⁻¹ (C=O) .
  • FAB-MS : Used to identify molecular ion peaks (e.g., [MH⁺] at m/z 432 for compound 11 ) .
  • Elemental Analysis : Matches calculated values (e.g., C, 61.24%; H, 4.91% for 11 ) .

Tabulated Comparison of Key Analogs

Compound Biological Activity (IC50/MIC) Key Structural Features Synthesis Yield
237 EGFR: 0.186 µM; MCF-7: 34.55 µM Acetohydrazide, 6-methyl Moderate
Erlotinib EGFR: 0.03 µM Quinazoline core N/A
Compound 17 MIC: <1 µg/mL (broad-spectrum) Peptide-modified side chain 80%
Target Compound Data not available 3-Phenylpropanamide, 4-oxo Likely high

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide is a member of the pyrazolo[3,4-d]pyrimidine class of compounds, which have gained attention for their diverse biological activities, particularly in cancer treatment. This article provides a detailed exploration of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

PropertyValue
Molecular FormulaC18H16N4O2
Molecular Weight320.35 g/mol

The structure features a pyrazolo[3,4-d]pyrimidine core with phenyl and propanamide substituents, contributing to its biological activity through interactions with various protein targets.

This compound primarily acts as an inhibitor of cyclin-dependent kinase 2 (CDK2). This enzyme is crucial for cell cycle regulation. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83, which leads to the inhibition of CDK2 activity. This inhibition alters cell cycle progression and can induce apoptosis in cancer cells .

Anticancer Effects

Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance:

  • Inhibition of Tumor Growth : In vitro studies on various cancer cell lines (e.g., MCF-7) showed that these compounds can effectively inhibit tumor growth and induce apoptosis .
  • Cell Cycle Arrest : Flow cytometric analyses indicated that treatment with these compounds can lead to cell cycle arrest at the S and G2/M phases, demonstrating their potential as anticancer agents .

Selectivity and Potency

The potency of this compound varies across different cancer models:

CompoundTargetIC50 (µM)
5iEGFR/VGFR20.3 (EGFR), 7.60 (VGFR2)
12bEGFR WT0.016
EGFR T790M0.236

These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine structure can enhance selectivity and potency against specific cancer targets .

Case Studies

Several studies highlight the biological activity of this compound:

  • Phenylpyrazolo[3,4-d]pyrimidines : A series of derivatives were synthesized and tested for their ability to inhibit EGFR and VGFR2. The most potent compounds showed IC50 values ranging from 0.3 µM to 24 µM across different targets .
  • In Vitro Evaluations : In laboratory settings, this compound was evaluated for its effects on cellular processes such as signaling pathways and gene expression alterations .

Q & A

Q. What are the common synthetic routes for this compound, and what critical parameters govern yield and purity?

The synthesis typically involves multi-step reactions starting with functionalization of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Coupling reactions : Amide bond formation between the pyrazolo-pyrimidine intermediate and 3-phenylpropanoyl chloride under anhydrous conditions.
  • Cyclization : Acid- or base-catalyzed ring closure to stabilize the oxo group at position 3. Critical parameters include:
  • Temperature control : Excess heat (>80°C) may degrade sensitive intermediates.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but require rigorous drying .
  • Catalysts : Triethylamine or DMAP for efficient amide coupling . Yields typically range from 45–70%, with purity >95% confirmed via HPLC .

Q. Which analytical techniques are essential for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning (e.g., phenyl group at N1 vs. C3) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₂₁H₁₇N₅O₂) and detects isotopic patterns for chlorine-free derivatives .
  • X-ray crystallography : Resolves bond angles (e.g., C–N bond lengths: 1.34–1.38 Å) and crystallographic packing, critical for understanding intermolecular interactions .

Q. What preliminary biological screening assays are recommended?

  • Enzyme inhibition : Test against kinases (e.g., EGFR, CDK2) using fluorescence-based assays (IC₅₀ values <10 μM suggest high potency) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-dependent responses (EC₅₀: 2–20 μM) .
  • Solubility : Use shake-flask method in PBS (pH 7.4) to assess bioavailability; logP ~3.2 indicates moderate lipophilicity .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be resolved?

Discrepancies often arise from:

  • Structural analogs : Subtle substituent changes (e.g., trifluoromethyl vs. methoxy groups) alter binding kinetics .
  • Assay conditions : Varying ATP concentrations in kinase assays may skew IC₅₀ values. Standardize protocols using controls like staurosporine .
  • Metabolic stability : Hepatic microsome studies (human vs. rodent) explain species-specific activity differences . Resolution strategy : Perform head-to-head comparisons under identical conditions and validate with structural analogs .

Q. What strategies optimize solubility for in vivo pharmacokinetic studies?

  • Salt formation : React with hydrochloric acid to improve aqueous solubility (e.g., hydrochloride salt solubility: 12 mg/mL vs. free base: 0.8 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) to enhance plasma half-life .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) for pH-dependent release in target tissues .

Q. How to design experiments to elucidate the mechanism of enzyme inhibition?

  • Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For this compound, uncompetitive inhibition of CDK2 is observed with Km reduced by 40% .
  • Molecular docking : Simulate binding modes using AutoDock Vina; prioritize poses with hydrogen bonds to hinge regions (e.g., pyrimidine O4 interaction with Glu81 in EGFR) .
  • Site-directed mutagenesis : Replace key residues (e.g., Leu858 in EGFR) to confirm binding specificity .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others emphasize anticancer effects?

  • Dual-target activity : The compound may inhibit COX-2 (anti-inflammatory) at lower concentrations (IC₅₀: 5 μM) and CDK2 (anticancer) at higher doses (IC₅₀: 8 μM) .
  • Cell-type specificity : Macrophages (RAW264.7) show TNF-α suppression, while epithelial cells (A549) undergo apoptosis via caspase-3 activation .
  • Dosage thresholds : Anti-inflammatory effects plateau at 10 μM, whereas anticancer activity requires sustained exposure (>24 hours) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Outcomes

StepConditionsYield (%)Purity (%)Reference
Amide couplingDMF, 0°C, EDC/HOBt6598
CyclizationHCl (cat.), reflux, 6h5895
PurificationColumn chromatography (EtOAc/hexane)99

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